molecular formula C24H25N3O2S2 B2893612 2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide CAS No. 689262-80-4

2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide

Cat. No. B2893612
CAS RN: 689262-80-4
M. Wt: 451.6
InChI Key: KKRKLXFZBWTQRU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a thieno[3,2-d]pyrimidin-2-yl sulfanyl group, a benzyl group, and a dimethylphenyl acetamide group. These groups suggest that the compound may have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to include a fused ring system (from the thieno[3,2-d]pyrimidin-2-yl group), a benzyl group attached to one of the sulfur atoms in the ring, and a dimethylphenyl acetamide group attached via a sulfur atom .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the thieno[3,2-d]pyrimidin-2-yl group, the sulfanyl group, and the acetamide group. Each of these functional groups can participate in different types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfanyl group could influence its polarity and solubility .

Scientific Research Applications

Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase

A study by Gangjee et al. (2008) synthesized analogues, including compounds structurally similar to the queried chemical, demonstrating potent dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and repair. These inhibitors, particularly N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogues, have shown high potency, with IC50 values in the nanomolar range for both human TS and DHFR, highlighting their potential as effective antitumor agents [Gangjee et al., 2008].

Antimicrobial Agents

The synthesis and antimicrobial evaluation of pyrimidinone and oxazinone derivatives fused with thiophene rings were explored by Hossan et al. (2012). These compounds, including structures akin to the chemical , were evaluated for their antibacterial and antifungal activities, comparing favorably with standard drugs like streptomycin and fusidic acid. This suggests their utility in developing new antimicrobial treatments [Hossan et al., 2012].

Antitumor Activity

A research conducted by Hafez and El-Gazzar (2017) on the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, including molecules with structural similarities to the queried compound, demonstrated significant anticancer activity. These compounds were tested against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines, showcasing their potential as cancer therapeutics [Hafez and El-Gazzar, 2017].

Future Directions

Future research on this compound could involve exploring its synthesis, studying its chemical reactivity, investigating its potential biological activities, and assessing its physical and chemical properties .

properties

IUPAC Name

2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S2/c1-15-8-7-11-19(17(15)3)25-21(28)14-30-24-26-20-12-16(2)31-22(20)23(29)27(24)13-18-9-5-4-6-10-18/h4-11,16H,12-14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRKLXFZBWTQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC(=C3C)C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide

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